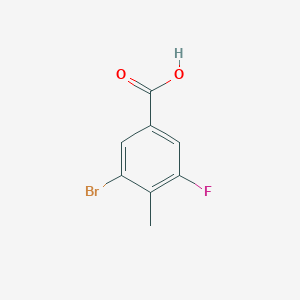

3-Bromo-5-fluoro-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOZXYDLEXQKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659227 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191988-29-0 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of scientifically sound synthetic pathways for the preparation of 3-Bromo-5-fluoro-4-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of reaction strategies, mechanistic considerations, and detailed experimental protocols. The synthesis of this multifaceted molecule presents a unique challenge in regioselectivity, necessitating a careful selection of starting materials and reaction conditions. This guide will explore two primary synthetic routes: the direct electrophilic bromination of a substituted benzoic acid precursor and an alternative pathway involving a Sandmeyer reaction.

Introduction: The Significance of this compound

Halogenated and methylated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and methyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, making this compound a valuable intermediate for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.

This guide will provide a detailed exploration of the chemical principles and practical considerations for the synthesis of this important compound, with a focus on achieving high regioselectivity and overall yield.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, which form the basis of our proposed synthetic pathways.

Caption: Retrosynthetic analysis of this compound.

The first approach involves the direct bromination of a pre-existing 3-fluoro-4-methylbenzoic acid core. The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The second, more intricate pathway, utilizes a Sandmeyer reaction, offering a potentially more controlled method for introducing the bromine atom.

Part 2: Pathway 1 - Regioselective Electrophilic Bromination

This pathway commences with the synthesis of the key intermediate, 3-fluoro-4-methylbenzoic acid, followed by a carefully controlled bromination step.

Step 1: Synthesis of 3-Fluoro-4-methylbenzoic acid

The synthesis of 3-fluoro-4-methylbenzoic acid can be efficiently achieved from commercially available 2-fluoro-4-bromotoluene.

Caption: Electrophilic bromination of 3-Fluoro-4-methylbenzoic acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a catalytic amount of iron(III) bromide (FeBr3) or another Lewis acid.

-

Slowly add a solution of bromine (1.1 eq) in the same solvent, maintaining the temperature between 0-10 °C.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluoro-4-bromotoluene | Mg, CO2 | THF | 0 - reflux | 4-6 | 75-85 |

| 2 | 3-Fluoro-4-methylbenzoic acid | Br2, FeBr3 | Acetic Acid | 0 - 25 | 2-4 | 60-70 |

Part 3: Pathway 2 - Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a robust alternative for the introduction of a bromine atom, often with higher regioselectivity compared to direct electrophilic substitution. [1][2][3][4][5]This pathway begins with a suitable aniline derivative.

Step 1: Synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid

This intermediate can be prepared from 5-fluoro-4-methyl-3-nitrobenzoic acid, which in turn can be synthesized by nitration of 3-fluoro-4-methylbenzoic acid.

Caption: Synthesis of the key amino-benzoic acid intermediate.

Experimental Protocol (Nitration and Reduction):

-

Nitration: To a cooled (0 °C) solution of 3-fluoro-4-methylbenzoic acid in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise. Maintain the temperature below 10 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours. Pour the reaction mixture onto ice and filter the precipitated product.

-

Reduction: Suspend the 5-fluoro-4-methyl-3-nitrobenzoic acid in ethanol and add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H2 gas and a palladium on carbon catalyst can be employed. After the reaction is complete, filter the hot solution to remove the iron salts and concentrate the filtrate.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of the amino group followed by treatment with a copper(I) bromide solution. [1][2][3][4][5]

Caption: The Sandmeyer reaction for the synthesis of the target molecule.

Experimental Protocol:

-

Diazotization: Dissolve the 5-amino-3-fluoro-4-methylbenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Trustworthiness of the Protocol: The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl halides from anilines. The stepwise nature of this pathway allows for greater control over the regiochemistry of the final product.

Conclusion

This technical guide has outlined two viable and scientifically grounded pathways for the synthesis of this compound. The choice between the direct bromination and the Sandmeyer reaction pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific regiochemical purity requirements. The direct bromination route is more atom-economical but may present challenges in controlling the formation of isomeric byproducts. The Sandmeyer reaction, while longer, offers a more controlled and often higher-yielding approach to the target molecule. Both pathways are supported by fundamental principles of organic chemistry and provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

- Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.

- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.

- Wikipedia. (2023, October 29). Sandmeyer reaction.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Gauth. (n.d.). Solved: For benzoic acid, electrophilic substitution occurs predominantly in the ... position(s). [Chemistry].

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.

- YouTube. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-4-methylbenzoic Acid

Introduction: A Molecule of Growing Interest

3-Bromo-5-fluoro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, is emerging as a significant building block in the realms of pharmaceutical and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core—imparts a distinct combination of lipophilicity, electronic effects, and steric hindrance. These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and advanced polymers. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals to effectively harness its synthetic potential and predict its behavior in various chemical and biological systems. This guide provides a comprehensive analysis of these properties, supported by detailed experimental methodologies and theoretical considerations.

Core Physicochemical Profile

The physicochemical characteristics of this compound are pivotal for its application in scientific research. While experimental data for this specific molecule is not extensively available in public literature, a combination of predicted values from computational models and comparative data from structurally similar compounds allows for a robust characterization.

Data Summary

| Property | Value | Source/Method |

| CAS Number | 1191988-29-0 | Chemical Abstract Service |

| Molecular Formula | C₈H₆BrFO₂ | - |

| Molecular Weight | 233.03 g/mol | - |

| Melting Point | Estimated: 160-180 °C | Estimation based on related structures[1] |

| Boiling Point | 324.6 ± 42.0 °C | Predicted |

| Density | 1.680 ± 0.06 g/cm³ | Predicted |

| pKa | Estimated: ~3.6 | Estimation based on related structures[2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO) | General solubility trends for benzoic acids |

Structural and Electronic Landscape

The arrangement of substituents on the benzene ring governs the reactivity and intermolecular interactions of this compound. The electron-withdrawing nature of the bromine and fluorine atoms influences the acidity of the carboxylic acid group, while the methyl group provides a site for potential further functionalization.

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C3 -- Br; C5 -- F; C4 -- C8; }

Caption: 2D Structure of this compound.Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

To ensure scientific integrity, the predicted and estimated values presented above should be validated through rigorous experimental determination. The following section details the standard, field-proven protocols for measuring key physicochemical parameters.

Melting Point Determination: A Measure of Purity and Stability

The melting point is a fundamental physical property that provides insights into the purity and crystalline structure of a compound. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used for the determination.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

A [label="Grind Sample"]; B [label="Pack Capillary Tube"]; C [label="Place in Apparatus"]; D [label="Heat Slowly"]; E [label="Record Melting Range"];

A -> B -> C -> D -> E; }

Caption: Workflow for Melting Point Determination.Solubility Profiling: Understanding Bioavailability and Formulation

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of this compound in various solvents dictates its suitability for different formulation strategies.

Experimental Protocol:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane) are chosen.

-

Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Agitation and Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination: Unveiling the Acidic Strength

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, the pKa value is crucial for understanding its ionization state at different physiological pH values, which in turn affects its biological activity and membrane permeability.

Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) if the aqueous solubility is low.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

A [label="Dissolve Acid"]; B [label="Titrate with Base"]; C [label="Record pH"]; D [label="Plot Titration Curve"]; E [label="Determine pKa at Half-Equivalence"];

A -> B -> C -> D -> E; }

Caption: Workflow for pKa Determination via Potentiometric Titration.Spectroscopic Characterization: The Molecular Fingerprint

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the bromo, fluoro, and carboxyl substituents. The carboxylic acid proton will be a broad singlet, typically far downfield (10-13 ppm). The methyl protons will appear as a singlet in the upfield region (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon (around 165-175 ppm), the aromatic carbons (in the 110-160 ppm range), and the methyl carbon (around 20 ppm). The carbon atoms attached to the electronegative bromine and fluorine atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. A strong C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-Br and C-F stretching vibrations will be observed in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 232 and 234, with approximately equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the aromatic ring.

Synthetic Considerations and Applications

This compound is typically synthesized through a multi-step process involving the halogenation and oxidation of a suitable toluene derivative. Its utility as a synthetic intermediate is significant, particularly in the pharmaceutical industry. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—allows for a wide range of chemical transformations, including amidation, esterification, and cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are instrumental in constructing the complex molecular scaffolds of many modern drug candidates. For instance, similar bromo- and fluoro-substituted benzoic acids are key intermediates in the synthesis of anti-inflammatory drugs, kinase inhibitors, and other targeted therapies.

Conclusion

This compound is a molecule with considerable potential in chemical synthesis, particularly for applications in drug discovery and materials science. While a complete experimental dataset of its physicochemical properties is not yet widely published, this guide provides a robust framework based on predicted values, established experimental protocols, and an understanding of its chemical nature. The methodologies and theoretical insights presented herein are intended to empower researchers to confidently work with this compound, paving the way for new discoveries and innovations. As research involving this molecule continues to grow, a more comprehensive experimental characterization will undoubtedly emerge, further solidifying its role as a valuable tool in the chemist's arsenal.

References

- PubChem. 3-Bromo-4-methylbenzoic acid.

- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- SpectraBase. 3-Bromo-4-methyl-benzoic acid.

- NIST WebBook. Benzoic acid, 3-bromo-.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-fluoro-4-methylbenzoic Acid

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-Bromo-5-fluoro-4-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical choices, offering a self-validating workflow that ensures the unambiguous confirmation of the molecular structure. We will explore a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments to build a cohesive and definitive structural assignment.

Introduction and Molecular Overview

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆BrFO₂. Its structure presents a unique combination of electron-withdrawing (bromo, fluoro, carboxylic acid) and electron-donating (methyl) groups, making it a potentially valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity. Therefore, rigorous and unequivocal structure determination is a prerequisite for its use in any research or development context.

Key Molecular Features:

-

CAS Number: 1191988-29-0[1]

-

Molecular Weight: 233.03 g/mol [1]

-

Core Structure: A benzene ring substituted with a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group.

The elucidation process described herein is a logical progression, starting from the confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity.

The Integrated Analytical Workflow

Sources

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methylbenzoic Acid: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The document details the compound's physicochemical properties, outlines a robust, representative synthetic pathway, and describes modern analytical techniques for its structural confirmation and purity assessment. Furthermore, it explores the potential applications of this molecule as a versatile building block in drug discovery and the development of novel functional materials, grounded in the principles of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of polysubstituted benzoic acid derivatives.

Introduction and Molecular Overview

This compound (CAS No. 1191988-29-0) is a synthetically valuable organic compound.[1] Its structure is characterized by a benzoic acid core functionalized with three distinct substituents: a bromine atom, a fluorine atom, and a methyl group. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it an attractive scaffold for the synthesis of more complex molecules.

The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental transformations in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the carboxylic acid group. The carboxylic acid moiety itself is a versatile functional group, enabling amide bond formation, esterification, and serving as a directing group for further regioselective functionalization of the aromatic ring.

This guide will systematically explore the synthesis, properties, and applications of this compound, providing field-proven insights and detailed experimental protocols to facilitate its use in a research and development setting.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and application in synthetic workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal |

| CAS Number | 1191988-29-0 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| Appearance | Solid powder (predicted) | [2] |

| Purity | Typically >95% | [2] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the literature, a logical and robust synthetic route can be designed based on well-established organic transformations. The proposed two-step synthesis starts from the commercially available precursor, 2-fluoro-4-methyltoluene.

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Electrophilic Aromatic Bromination

Principle: The first step involves the regioselective bromination of 2-fluoro-4-methyltoluene. In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, but also ortho, para-director. The position para to the methyl group is blocked. The position ortho to the methyl group and meta to the fluorine (C3) is sterically hindered and electronically less favored. The position ortho to the fluorine and meta to the methyl group (C3) is activated by the methyl group, leading to the desired intermediate, 2-bromo-5-fluoro-4-methyltoluene.

Experimental Protocol (Representative):

-

Reagents & Equipment: 2-fluoro-4-methyltoluene, N-Bromosuccinimide (NBS), concentrated sulfuric acid, dichloromethane (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath.

-

Procedure:

-

To a solution of 2-fluoro-4-methyltoluene (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirring mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

-

Step 2: Oxidation of the Methyl Group

Principle: The final step is the oxidation of the benzylic methyl group of the intermediate to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation, converting the entire alkyl side-chain to a -COOH group, provided a benzylic hydrogen is present.[3]

Experimental Protocol (Representative):

-

Reagents & Equipment: 2-bromo-5-fluoro-4-methyltoluene, potassium permanganate (KMnO₄), water, pyridine, hydrochloric acid, sodium bisulfite, filtration apparatus.

-

Procedure:

-

Prepare a mixture of 2-bromo-5-fluoro-4-methyltoluene (1.0 eq) in a solution of pyridine and water.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add potassium permanganate (approx. 2.0-3.0 eq) in portions over several hours, maintaining the reflux. The disappearance of the purple permanganate color indicates its consumption.

-

After the addition is complete, continue heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture and filter the hot solution to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of ~1-2, which will precipitate the carboxylic acid product.

-

If the solution retains a purple or brown color, add a small amount of sodium bisulfite to quench excess permanganate.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Analytical Characterization

Rigorous structural elucidation and purity assessment are critical for ensuring the quality of the synthesized compound. The following analytical techniques are standard for characterizing this compound.

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically >10 ppm. The aromatic region will display two signals corresponding to the two aromatic protons. Due to coupling with the fluorine atom, these signals will likely appear as doublets or more complex multiplets. The methyl group protons will appear as a singlet in the aliphatic region, typically around 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range. The aromatic region will show six distinct signals for the six ring carbons, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the fluorine will show a large C-F coupling constant. The methyl carbon will appear upfield, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For a carboxylic acid, a very broad O-H stretching band is characteristic, appearing from 2500 to 3300 cm⁻¹.[4] A strong, sharp absorption for the carbonyl (C=O) stretch is expected between 1690 and 1760 cm⁻¹.[5] Additional peaks corresponding to C-Br, C-F, and aromatic C-H and C=C bonds will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of a monobrominated compound.

Applications in Research and Development

Halogenated benzoic acids are highly valued scaffolds in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

Substituted benzoic acids are prevalent structural motifs in a wide range of pharmaceuticals. They can serve as key intermediates or as final active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound makes it a valuable fragment for fragment-based drug discovery (FBDD).

-

Fragment-Based Lead Discovery: Halogen-enriched fragments are increasingly used to probe the binding sites of biological targets like proteins and enzymes.[6][7] The bromine atom can form specific, directional interactions known as halogen bonds with electron-rich atoms (like oxygen or sulfur) in a protein's active site, providing a strong anchoring point for the fragment.[8][9]

-

Scaffold for Synthesis: The compound can be used as a starting point to build more complex molecules. The carboxylic acid can be converted to an amide to link with other fragments, while the bromine atom allows for elaboration of the molecular structure through cross-coupling reactions. This dual functionality is highly advantageous for rapidly generating libraries of related compounds to explore structure-activity relationships (SAR).

Materials Science

The rigid, functionalized aromatic core of this molecule makes it a potential monomer or precursor for the synthesis of specialty polymers, liquid crystals, or other functional organic materials where properties like thermal stability, electronic character, and self-assembly are desired.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the hazards associated with its functional groups and related compounds.

-

General Precautions: Handle the compound in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.

-

Hazard Profile (Inferred): Based on similar compounds like 3-Bromo-5-fluorobenzoic acid, this substance should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in designated containers.[10]

Conclusion

This compound represents a highly functionalized and versatile chemical building block. Its unique combination of a reactive bromine handle, a metabolically interesting fluorine atom, and a synthetically adaptable carboxylic acid group makes it a compound of high value for professionals in drug discovery and advanced materials synthesis. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their research and development programs, paving the way for the creation of novel and impactful chemical entities.

References

- Benchchem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid.

- Google Patents. (n.d.). US5527956A - Process for the oxidation of aromatic methyl groups.

- JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Benchchem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Wittenberg University. (n.d.). Handling Chemicals.

- Practical Fragments. (2019). Helpful halogens in fragment libraries.

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

- Frontiers. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library.

- National Center for Biotechnology Information. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library.

- Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.

- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.

- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.

- Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?

- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- National Center for Biotechnology Information. (n.d.). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53.

- University of Tübingen. (2012). Halogen Bonding Helps Design New Drugs.

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- MDPI. (n.d.). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells.

- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.

- WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- NIST. (n.d.). Benzoic acid, 3-bromo-.

- PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid.

- University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans.

- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

Sources

- 1. 1191988-29-0|this compound|BLD Pharm [bldpharm.com]

- 2. 3-BROMO-5-FLUORO-2-METHYLBENZOIC ACID | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]

- 7. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uni-tuebingen.de [uni-tuebingen.de]

- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 11. csub.edu [csub.edu]

discovery and history of halogenated benzoic acids

An In-depth Technical Guide to the Discovery and History of Halogenated Benzoic Acids

Authored by: Gemini, Senior Application Scientist

Foreword: From Gum Benzoin to Modern Pharmaceuticals

The story of halogenated benzoic acids is a journey through the evolution of organic chemistry itself. It begins with their parent molecule, benzoic acid, a compound known since the 16th century when it was first isolated by early pioneers like Nostradamus through the dry distillation of gum benzoin.[1][2][3] For centuries, this resin from Styrax trees was the only source.[3] The true chemical nature of benzoic acid remained a mystery until 1832, when Justus von Liebig and Friedrich Wöhler elucidated its structure, paving the way for its synthesis and derivatization.[2][3]

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring of benzoic acid unlocked a new realm of chemical properties and applications. This strategic substitution dramatically alters the molecule's electronic character, acidity, and reactivity, transforming a simple natural product into a versatile scaffold for complex chemical synthesis. This guide provides a comprehensive overview of the discovery, synthesis, and application of these pivotal compounds, tracing their path from early laboratory curiosities to indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries.

Part 1: The Dawn of Halogenation: Early Synthetic Endeavors

The initial synthesis of halogenated benzoic acids was intrinsically linked to the broader development of aromatic substitution reactions in the 19th and early 20th centuries. The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[4] This inherent reactivity profile shaped the early approaches to synthesis.

Chlorination: From Unwanted Byproducts to Controlled Synthesis

The first industrial process for synthetic benzoic acid involved the hydrolysis of benzotrichloride.[1] A significant drawback of this method was the contamination of the final product with chlorinated benzoic acid derivatives, which were initially viewed as impurities.[1][2] However, the utility of these chlorinated compounds soon became apparent, leading to the development of targeted synthetic routes.

Two primary "classical" methods emerged as the most practical:

-

Oxidation of Chlorotoluenes: A robust and scalable method involves the oxidation of the methyl group of a corresponding chlorotoluene. Early methods utilized strong oxidizing agents like potassium permanganate.[5] This approach was recommended for preparing larger quantities due to the availability of the starting materials.[5] Later industrial processes would refine this by using catalytic oxidation with air or oxygen in the presence of cobalt and manganese salts, a method still relevant today.[6][7]

-

The Sandmeyer Reaction: For isomers not easily accessible through toluene oxidation, the Sandmeyer reaction, discovered in 1884, provided a versatile alternative. This pathway begins with an aminobenzoic acid (anthranilic acid), which is converted to a diazonium salt.[5][8] The subsequent displacement of the diazonium group with a chlorine atom, typically using a copper(I) chloride catalyst, yields the desired chlorobenzoic acid.[8]

Bromination: A Classic Case of Electrophilic Aromatic Substitution

The synthesis of bromobenzoic acids is a textbook example of electrophilic aromatic substitution. Reacting benzoic acid directly with bromine in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), leads to the formation of m-bromobenzoic acid.[4] The catalyst polarizes the bromine molecule, generating a strong electrophile that attacks the electron-deficient benzene ring, preferentially at the meta position due to the directing effect of the carboxyl group.[4] This direct and relatively straightforward method made m-bromobenzoic acid a readily accessible intermediate for further synthetic transformations.[9] For other isomers, such as 4-bromobenzoic acid, methods analogous to chlorobenzoic acid synthesis, like the catalytic oxidation of p-bromotoluene, were developed.[10]

Iodination: Leveraging Diazonium Chemistry

Direct iodination of benzoic acid is less efficient than chlorination or bromination. The key breakthrough for synthesizing iodobenzoic acids came with the application of diazonium salt chemistry, a method that dates back to the late 19th century.[11] Similar to the Sandmeyer reaction for chlorine, an aminobenzoic acid is first diazotized with nitrous acid. The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the nitrogen gas to form the C-I bond.[11][12][13] This reaction is highly effective and remains a common laboratory procedure for preparing iodo-aromatic compounds, including 2-iodobenzoic acid and 3-iodobenzoic acid from their respective amino precursors.[12][14][15]

Fluorination: Taming the Most Electronegative Element

Direct fluorination of aromatic rings is notoriously difficult to control due to the extreme reactivity of elemental fluorine. The development of practical methods for synthesizing fluorobenzoic acids required more specialized techniques. The most significant historical method is the Balz-Schiemann reaction . This procedure, a variation of diazonium chemistry, involves the diazotization of an aminobenzoic acid in the presence of fluoboric acid (HBF₄).[16] This forms a relatively stable diazonium tetrafluoroborate salt, which can be isolated and then thermally decomposed to yield the desired fluorobenzoic acid.[16] This multi-step process provided the first reliable and general route to aromatic fluoro compounds.

Part 2: The Evolution of Synthesis: Towards Precision and Efficiency

While classical methods were foundational, the demands of modern chemistry, particularly in drug development, spurred the search for more efficient, selective, and environmentally benign synthetic routes.

Catalytic Air Oxidation

The early use of stoichiometric oxidants like permanganate for converting halogenated toluenes to their corresponding acids was effective but generated significant inorganic waste. The evolution of this process led to the widespread adoption of catalytic systems that use air or pure oxygen as the ultimate oxidant.[7] These processes typically employ soluble cobalt and manganese salts as catalysts in an acetic acid solvent at elevated temperatures and pressures.[7] This methodology represents a significant "green" advancement, combining high yields with reduced environmental impact, and is used for the large-scale production of various chloro-, bromo-, and fluorobenzoic acids.[7][10][17]

Modern C–H Functionalization

A paradigm shift in synthetic chemistry has been the development of methods for the direct functionalization of carbon-hydrogen (C–H) bonds. These reactions offer the most atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials (like amino or bromo groups). For halogenated benzoic acids, palladium-catalyzed reactions have emerged as a powerful tool. Using specialized bidentate ligands, it is now possible to selectively halogenate the C-H bond at the ortho position to the carboxylic acid group.[18] The carboxyl group itself acts as a directing group, coordinating to the metal catalyst and positioning it to activate the adjacent C–H bond. This approach provides direct access to ortho-halogenated benzoic acids, which are often challenging to synthesize using classical methods.[18]

Diagram: Evolution of Synthetic Strategies

The following diagram illustrates the conceptual progression from classical multi-step syntheses, which rely on pre-functionalized substrates, to modern, direct C-H activation methods.

Caption: Workflow: From Classical to Modern Synthesis.

Part 3: A Legacy of Application: From Dyes to Drugs

The unique properties conferred by halogen atoms have made halogenated benzoic acids valuable intermediates across numerous industries.

-

Pharmaceuticals and Agrochemicals: This is arguably the most significant area of application. The incorporation of halogens can enhance a molecule's metabolic stability, improve its binding affinity to biological targets through halogen bonding, and modify its lipophilicity to improve cell membrane permeability.[18] For these reasons, halogenated benzoic acids are critical starting materials for a vast array of active pharmaceutical ingredients (APIs) and pesticides.[7][19] For instance, 3-bromobenzoic acid is a key intermediate in the synthesis of the anti-inflammatory drug ketoprofen.[9]

-

Specialty Chemicals and Reagents: Certain halogenated benzoic acids are valuable reagents in their own right. 2-Iodobenzoic acid is the precursor to 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), two widely used mild oxidizing agents in modern organic synthesis.[11][12][13]

-

Material Science: The rigid structure and defined electronic properties of these molecules make them useful precursors for liquid crystals, polymers, and other advanced materials.[19]

-

Food Preservation: While not as common as benzoic acid itself, certain derivatives have been investigated for their antimicrobial properties, building on the legacy of the parent molecule, which has been used as a food preservative since 1875.[1][2][3]

Part 4: Technical Protocols and Data

To provide a practical context, this section details representative experimental protocols for the synthesis of key halogenated benzoic acids, reflecting the historical evolution of these methods.

Experimental Protocol 1: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This procedure is a classic example of diazo replacement and is commonly performed in university chemistry labs.[12][13]

Causality: The choice of an amino-substituted benzoic acid (anthranilic acid) is crucial because the amino group can be readily converted into a diazonium group, which is an excellent leaving group (N₂ gas). The subsequent nucleophilic attack by iodide is highly efficient for forming the aryl-iodide bond.[13]

Step-by-Step Methodology:

-

Diazotization: Dissolve anthranilic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite. The temperature must be kept low to prevent the premature decomposition of the unstable diazonium salt. The reaction is complete when a persistent positive test for nitrous acid is observed with starch-iodide paper.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide in water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Decomposition: Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a 40-50 °C water bath) until the evolution of nitrogen gas ceases.[15] This step drives the reaction to completion.

-

Isolation and Purification: Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield white, needle-like crystals.[13][15]

Diagram: Sandmeyer Reaction Workflow

Caption: Workflow for the synthesis of 2-Iodobenzoic acid.

Experimental Protocol 2: Synthesis of o-Chlorobenzoic Acid by Permanganate Oxidation

This protocol demonstrates a classic method for oxidizing an activated methyl group on an aromatic ring.[5]

Causality: The methyl group on o-chlorotoluene is susceptible to oxidation by strong oxidizing agents like KMnO₄. The reaction proceeds because the aromatic ring stabilizes the benzylic radical intermediates formed during the oxidation process. The reaction is typically run in water, and heating is required to achieve a reasonable reaction rate.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-chlorotoluene, water, and potassium permanganate.

-

Oxidation: Heat the mixture to boiling with continuous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color as it is reduced to brown manganese dioxide (MnO₂). This typically takes several hours.

-

Workup: Once the reaction is complete, set the condenser for distillation to remove any unreacted o-chlorotoluene via steam distillation. Filter the hot mixture by suction to remove the manganese dioxide cake. Wash the cake with hot water to recover any adsorbed product.

-

Isolation: Combine the filtrates and concentrate the volume by boiling. Acidify the hot, concentrated solution with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.

-

Purification: Cool the mixture, collect the white precipitate by filtration, and wash with cold water. For higher purity, the product can be recrystallized from toluene.[5]

Data Table: Physical Properties of Monohalogenated Benzoic Acids

The position of the halogen atom significantly influences the physical properties of the molecule, such as its melting point and acidity (pKa).

| Compound | Isomer | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa (in water) |

| Fluorobenzoic Acid | ortho | C₇H₅FO₂ | 140.11 | 123-125 | 3.27 |

| meta | C₇H₅FO₂ | 140.11 | 122-124 | 3.86 | |

| para | C₇H₅FO₂ | 140.11 | 182-185 | 4.14 | |

| Chlorobenzoic Acid | ortho | C₇H₅ClO₂ | 156.57 | 138-140 | 2.94 |

| meta | C₇H₅ClO₂ | 156.57 | 153-155 | 3.83 | |

| para | C₇H₅ClO₂ | 156.57 | 239-242 | 3.98 | |

| Bromobenzoic Acid | ortho | C₇H₅BrO₂ | 201.02 | 147-149 | 2.85 |

| meta | C₇H₅BrO₂ | 201.02 | 155-158 | 3.81 | |

| para | C₇H₅BrO₂ | 201.02 | 251-254 | 3.97 | |

| Iodobenzoic Acid | ortho | C₇H₅IO₂ | 248.02 | 162-163 | 2.86 |

| meta | C₇H₅IO₂ | 248.02 | 185-187 | 3.85 | |

| para | C₇H₅IO₂ | 248.02 | 267-270 | 4.00 | |

| (Note: Data compiled from various sources, including[12][20][21]. Exact values may vary slightly between sources.) |

Insight: The data shows a clear trend: ortho-halogenated benzoic acids are consistently more acidic (lower pKa) than benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing inductive effect of the halogen in close proximity to the carboxyl group.[21] This effect diminishes as the halogen moves to the meta and para positions.

Conclusion

The history of halogenated benzoic acids is a microcosm of the progress in synthetic organic chemistry. From their initial appearance as incidental byproducts to their current status as bespoke building blocks for high-value products, their journey highlights a continuous drive for greater control, efficiency, and precision in chemical synthesis. The development of synthetic methods, from classical electrophilic substitutions and diazonium chemistry to modern catalytic C-H activation, reflects an ever-deepening understanding of chemical reactivity. As indispensable tools in the development of new medicines, agricultural products, and materials, the legacy of these simple yet powerful molecules is set to continue for the foreseeable future.

References

- 2-Iodobenzoic acid 88-67-5 wiki. (n.d.). Google Cloud.

- Benzoic acid. (n.d.). Wikipedia.

- Benzoic acid. (n.d.). New World Encyclopedia.

- 2-Iodobenzoic acid. (n.d.). Wikipedia.

- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- 4-bromobenzoic Acid Research Articles. (n.d.). R Discovery.

- m-IODOBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- Synthesis method of o-chlorobenzoic acid. (n.d.). Snowhite Chemical Co.,LTD..

- o-CHLOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- Preparation of 2-iodobenzoic acid. (2018, March 21). Texium.

- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025, August 22). Journal of the American Chemical Society.

- Synthesis of o-chlorobenzoic acid. (n.d.). PrepChem.com.

- Process for the preparation of halogenated benzoic acids. (n.d.). Google Patents.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.

- Process for the production of para-chloro-benzoic acid. (n.d.). Google Patents.

- Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus. (n.d.). Google Patents.

- Benzoic acid. (2020, December 21). American Chemical Society.

- A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents.

- Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023, February 28). YouTube.

- Exploring 3-Bromobenzoic Acid: Key Applications in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Method for producing 2-halogenated benzoic acids. (n.d.). Google Patents.

- M-BROMOBENZOIC ACID. (2022, October 16). ChemBK.

- Benzoic acid. (n.d.). chemeurope.com.

- Effect of halogens in benzoic acid. (n.d.). thetestmag.com.

- The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. (2017, July 19). ScienceDaily.

- Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. (2005). PubMed.

- Biological Activity of Recently Discovered Halogenated Marine Natural Products. (n.d.). PubMed Central.

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. Benzoic_acid [chemeurope.com]

- 4. youtube.com [youtube.com]

- 5. orgsyn.org [orgsyn.org]

- 6. US3681446A - Process for the production of para-chloro-benzoic acid - Google Patents [patents.google.com]

- 7. US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 13. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. texiumchem.com [texiumchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. prepchem.com [prepchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]

- 20. chembk.com [chembk.com]

- 21. thetestmag.com [thetestmag.com]

theoretical yield calculation for 3-Bromo-5-fluoro-4-methylbenzoic acid synthesis

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of 3-Bromo-5-fluoro-4-methylbenzoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring makes it a versatile intermediate for the development of novel pharmaceutical and agrochemical agents. The strategic placement of the bromo, fluoro, and methyl substituents, in addition to the carboxylic acid moiety, allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions, nucleophilic aromatic substitutions, and amide bond formations.

This technical guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of this compound. The chosen synthetic strategy involves the regioselective electrophilic bromination of the commercially available precursor, 3-fluoro-4-methylbenzoic acid. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and offer a step-by-step guide to calculating the theoretical yield of the final product. The content is tailored for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the direct bromination of 3-fluoro-4-methylbenzoic acid using N-Bromosuccinimide (NBS) in the presence of concentrated sulfuric acid.

Overall Reaction:

Mechanistic Insights: The Rationale Behind Regioselectivity

The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the aromatic ring of 3-fluoro-4-methylbenzoic acid.

-

-CH₃ (Methyl group): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

-

-F (Fluoro group): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, due to the lone pairs on the fluorine atom, it is also an ortho, para-director through resonance.

-

-COOH (Carboxylic acid group): The carboxylic acid group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

In the case of 3-fluoro-4-methylbenzoic acid, the positions ortho to the activating methyl group are positions 3 and 5. Position 3 is already occupied by the fluorine atom. Position 5 is ortho to the methyl group and meta to the deactivating carboxylic acid group, making it the most sterically and electronically favored position for electrophilic attack. Furthermore, the fluorine atom at position 3 also directs the incoming electrophile to the para position, which is position 5. The concerted directing effects of the methyl and fluoro groups strongly favor the bromination at the 5-position, leading to the selective formation of this compound. The use of concentrated sulfuric acid as a solvent and catalyst facilitates the in-situ generation of the electrophilic bromine species from NBS.

Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted benzoic acids.[1][2]

Materials and Reagents

| Substance | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |

| 3-Fluoro-4-methylbenzoic acid | 350-28-7 | C₈H₇FO₂ | 154.14 | [3] |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | [4] |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 98.08 | |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |

| Ethanol (for recrystallization) | 64-17-5 | C₂H₅OH | 46.07 |

Safety Precautions

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

N-Bromosuccinimide: A lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

-

3-Fluoro-4-methylbenzoic acid and this compound: Halogenated aromatic compounds should be handled with care. Avoid inhalation and contact with skin and eyes.

-

The reaction should be performed in a well-ventilated fume hood at all times.

Reaction Setup

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride) is assembled.

Step-by-Step Procedure

-

Reaction Mixture Preparation:

-

To the three-necked flask, add 3-fluoro-4-methylbenzoic acid (e.g., 5.00 g, 32.4 mmol).

-

Carefully and slowly add concentrated sulfuric acid (e.g., 50 mL) to the flask with gentle stirring. The benzoic acid should dissolve completely.

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

-

Addition of Brominating Agent:

-

In a separate beaker, weigh out N-Bromosuccinimide (NBS) (e.g., 6.05 g, 34.0 mmol, 1.05 equivalents).

-

Slowly add the NBS portion-wise to the stirred, cooled solution of the benzoic acid in sulfuric acid over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

-

-

Reaction:

-

After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

-

Work-up:

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (e.g., 200 g) with vigorous stirring. A white precipitate of the crude product will form.

-

Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold deionized water (e.g., 3 x 50 mL) to remove any residual sulfuric acid and succinimide.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.

Balanced Chemical Equation

C₈H₇FO₂ + C₄H₄BrNO₂ → C₈H₆BrFO₂ + C₄H₅NO₂

(3-Fluoro-4-methylbenzoic acid + N-Bromosuccinimide → this compound + Succinimide)

The stoichiometry of the reaction between 3-fluoro-4-methylbenzoic acid and N-Bromosuccinimide is 1:1.

Identifying the Limiting Reagent

To determine the limiting reagent, we need to calculate the number of moles of each reactant used.

-

Moles of 3-Fluoro-4-methylbenzoic acid:

-

Mass = 5.00 g

-

Molecular Weight = 154.14 g/mol [3]

-

Moles = Mass / Molecular Weight = 5.00 g / 154.14 g/mol = 0.0324 moles

-

-

Moles of N-Bromosuccinimide (NBS):

-

Mass = 6.05 g

-

Molecular Weight = 177.98 g/mol [4]

-

Moles = Mass / Molecular Weight = 6.05 g / 177.98 g/mol = 0.0340 moles

-

Since the reaction stoichiometry is 1:1, and we have fewer moles of 3-fluoro-4-methylbenzoic acid (0.0324 moles) compared to NBS (0.0340 moles), 3-fluoro-4-methylbenzoic acid is the limiting reagent.

Calculating the Theoretical Yield

The theoretical yield of the product is calculated based on the number of moles of the limiting reagent.

-

Moles of this compound produced:

-

Since the stoichiometry is 1:1, the moles of product will be equal to the moles of the limiting reagent.

-

Moles of product = 0.0324 moles

-

-

Theoretical Yield (in grams):

-

Molecular Weight of this compound = 233.03 g/mol

-

Theoretical Yield = Moles of product × Molecular Weight of product

-

Theoretical Yield = 0.0324 moles × 233.03 g/mol = 7.55 g

-

Quantitative Data Summary

| Parameter | 3-Fluoro-4-methylbenzoic acid | N-Bromosuccinimide (NBS) | This compound |

| Molecular Formula | C₈H₇FO₂ | C₄H₄BrNO₂ | C₈H₆BrFO₂ |

| Molecular Weight ( g/mol ) | 154.14[3] | 177.98[4] | 233.03 |

| Mass used (g) | 5.00 | 6.05 | - |

| Moles used (mol) | 0.0324 | 0.0340 | - |

| Stoichiometric Ratio | 1 | 1 | 1 |

| Limiting Reagent | Yes | No | - |

| Theoretical Moles Produced (mol) | - | - | 0.0324 |

| Theoretical Yield (g) | - | - | 7.55 |

Characterization of the Product

The final product, this compound, should be a white to off-white crystalline solid. Its identity and purity can be confirmed using various analytical techniques.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.

-

A singlet or a doublet (due to coupling with fluorine) for the aromatic proton at position 2, expected to be downfield.

-

A singlet or a doublet (due to coupling with fluorine) for the aromatic proton at position 6, also in the downfield region.

-

A broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon (-CH₃) around δ 15-20 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), showing C-F and C-Br couplings.

-

A signal for the carboxylic acid carbon (-COOH) around δ 165-175 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

References

- Wikipedia. N-Bromosuccinimide. [Link]

- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

- ResearchGate. I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks?. [Link]

Sources

reactivity of the bromine in 3-Bromo-5-fluoro-4-methylbenzoic acid

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-fluoro-4-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the bromine substituent of this compound. This molecule is a valuable building block in medicinal chemistry and materials science, and understanding the nuanced behavior of its carbon-bromine bond is critical for its effective utilization in complex synthetic pathways. We will dissect the electronic and steric influences of the adjacent fluoro, methyl, and meta-positioned carboxylic acid groups. The core of this guide is dedicated to field-proven methodologies for displacing the bromine atom, with a focus on palladium-catalyzed cross-coupling reactions, potential for metal-halogen exchange, and an analysis of the viability of nucleophilic aromatic substitution. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental design choices, ensuring both practical utility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.

Molecular Architecture and Electronic Landscape

The reactivity of the bromine atom in this compound is not dictated by the C-Br bond in isolation. Instead, it is the result of a complex interplay between the inductive and resonance effects of the other ring substituents, coupled with significant steric factors.

-

Carboxylic Acid (-COOH): Positioned meta to the bromine, the carboxylic acid group is a moderate electron-withdrawing group (EWG) primarily through its inductive effect (-I).[1] Its resonance effect (-R) does not extend to the C-Br position, but its overall electron-withdrawing nature deactivates the ring towards electrophilic substitution, while making the C-Br bond more susceptible to oxidative addition in catalytic cycles.[2][3]

-

Fluorine (-F): Located ortho to the bromine, fluorine exerts a powerful inductive electron-withdrawing effect (-I) due to its high electronegativity. However, it also possesses a resonance-donating effect (+R) via its lone pairs.[1][4] For halogens, the inductive effect typically dominates, deactivating the ring, but the resonance effect still influences regiochemistry.[1] Its presence significantly polarizes the C-Br bond, making the carbon atom more electrophilic.

-

Methyl (-CH₃): Also ortho to the bromine, the methyl group is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation.[4][5] This effect counteracts the EWGs, increasing electron density on the ring.

-

Steric Hindrance: The two ortho substituents, fluorine and methyl, create significant steric congestion around the bromine atom. This steric shield can hinder the approach of bulky reagents and influence the efficiency of catalyst coordination, a critical factor in cross-coupling reactions.

The collective impact of these substituents renders the bromine atom on this scaffold an excellent handle for a variety of transformations, particularly those tolerant of sterically encumbered and electronically complex environments.

Caption: Electronic influences on the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The most robust and versatile strategy for functionalizing the C-Br bond of this compound is through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and high efficiency.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[6][7] For our substrate, this provides a direct route to biaryl compounds or the introduction of alkyl/alkenyl groups.

Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with a boronate complex (formed from the boronic acid and base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8] The choice of base is critical; it facilitates the formation of the reactive boronate species.[9] The steric hindrance from the ortho methyl and fluoro groups necessitates the use of bulky, electron-rich phosphine ligands to promote the oxidative addition and reductive elimination steps.

| Component | Example Reagent | Role/Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich monophosphine ligands stabilize the Pd(0) center and facilitate challenging oxidative addition/reductive elimination steps. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to the boronate for transmetalation. Stronger bases are often needed for less reactive partners. |

| Boron Reagent | Arylboronic acid, Alkyltrifluoroborate | The "R" group to be coupled to the aromatic ring.[7] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents. |

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Catalyst Loading: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., SPhos, 0.08 mmol, 32.8 mg).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes. Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation